(3-Bromopropyl)triphenylphosphonium bromide

Catalog No.
S609376
CAS No.
3607-17-8
M.F
C21H21Br2P
M. Wt
464.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)triphenylphosphonium bromide

CAS Number

3607-17-8

Product Name

(3-Bromopropyl)triphenylphosphonium bromide

IUPAC Name

3-bromopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H21Br2P

Molecular Weight

464.2 g/mol

InChI

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1

InChI Key

ZAHUZZUGJRPGKW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(3-Bromopropyl)triphenylphosphonium Bromide; NSC 84074;

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Rearrangement Reactions

(3-Bromopropyl)triphenylphosphonium bromide acts as a precursor for the generation of phosphenium ylides, which are highly reactive intermediates. These ylides participate in rearrangement reactions of cyclic organic molecules. For instance, research explores their role in the Semipinacol rearrangement and cycloisomerization reactions [1].

Here, the bromide group on the phosphonium center readily undergoes nucleophilic substitution, forming the reactive ylide which then rearranges the carbon skeleton of the target molecule.

[1] (3-Bromopropyl)triphenylphosphonium bromide | ChemicalBook

C-H Activation and Functionalization

The ability of phosphenium ylides derived from (3-Bromopropyl)triphenylphosphonium bromide to activate unreactive C-H bonds in organic molecules makes it a valuable tool in organic synthesis. Research explores its application in C-H activation/cycloisomerization and intramolecular dehydrobromination reactions [1].

These reactions allow for the introduction of functionalities or formation of new carbon-carbon bonds at specific positions in a molecule by leveraging the reactivity of the ylide intermediate.

[1] (3-Bromopropyl)triphenylphosphonium bromide | ChemicalBook

Other Applications

(3-Bromopropyl)triphenylphosphonium bromide also finds use in:

  • Olefination of benzaldehydes: This reaction involves the formation of carbon-carbon double bonds (alkenes) from benzaldehyde substrates [1].
  • Synthesis of functionalized polyurethanes: Research explores the application of (3-Bromopropyl)triphenylphosphonium bromide in the cationic ring-opening polymerization and click chemistry for the synthesis of polyurethanes with specific properties [1].

(3-Bromopropyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by its unique structure, where a triphenylphosphonium cation is linked to a 3-bromopropyl group. This compound is notable for its potential applications in organic synthesis and biological research due to the reactivity of the bromopropyl moiety and the stability of the phosphonium ion. The presence of bromine enhances its electrophilic properties, making it a useful reagent in various

  • Nucleophilic Substitution: The bromine atom attached to the propyl chain can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Alkylation Reactions: It can act as an alkylating agent, transferring the 3-bromopropyl group to various nucleophiles, such as amines or thiols.
  • Formation of Phosphonium Ylides: Under specific conditions, this compound can form phosphonium ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction for olefin formation.

The biological activity of (3-Bromopropyl)triphenylphosphonium bromide is primarily linked to its ability to interact with cellular membranes and organelles. The triphenylphosphonium moiety is known for its mitochondrial targeting capabilities, potentially enhancing the delivery of therapeutic agents specifically to mitochondria. This property has implications in drug delivery systems and the development of targeted therapies for diseases such as cancer.

Several methods exist for synthesizing (3-Bromopropyl)triphenylphosphonium bromide:

  • Direct Alkylation: Triphenylphosphine can be reacted with 3-bromopropyl bromide in a polar aprotic solvent, typically under reflux conditions.
  • Salt Metathesis: This involves reacting triphenylphosphine with an appropriate alkyl halide in the presence of a base to facilitate the formation of the phosphonium salt.
  • Phosphine Oxide Route: Triphenylphosphine oxide can be reduced to triphenylphosphine, followed by alkylation with 3-bromopropyl bromide.

(3-Bromopropyl)triphenylphosphonium bromide has several applications:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing various organic compounds through nucleophilic substitution reactions.
  • Drug Delivery: Its ability to target mitochondria makes it a candidate for developing drug delivery systems aimed at enhancing therapeutic efficacy.
  • Biological Research: It is utilized in studies investigating mitochondrial function and dynamics due to its selective accumulation in mitochondria.

Research on interaction studies involving (3-Bromopropyl)triphenylphosphonium bromide has highlighted its potential as a mitochondrial-targeting agent. Studies have shown that compounds bearing triphenylphosphonium groups can selectively accumulate within mitochondria, leading to enhanced bioactivity against mitochondrial-related diseases. Additionally, its interactions with various biomolecules have been explored to understand its mechanism of action better.

Several compounds share structural similarities with (3-Bromopropyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Triphenylphosphonium chlorideTriphenylphosphonium cation with chlorideCommonly used for similar applications but less selective for mitochondria.
1-Bromobutane triphenylphosphonium bromideSimilar structure with a butane chainDifferent alkyl chain length affects reactivity and biological activity.
Methyltriphenylphosphonium iodideMethyl group instead of propylHigher solubility but different biological targeting properties.

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, particularly in the alkyl chain length and halogen type.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3607-17-8

Dates

Modify: 2023-08-15

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